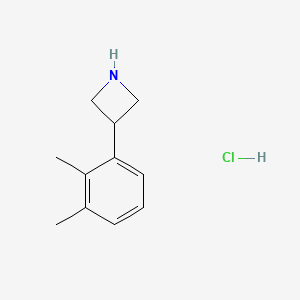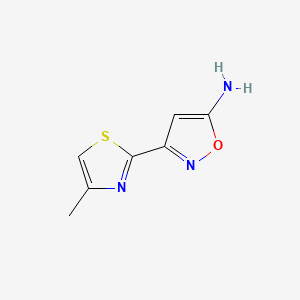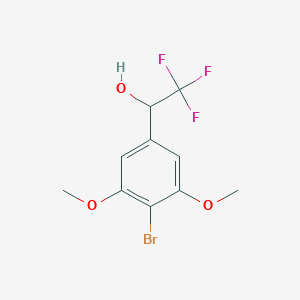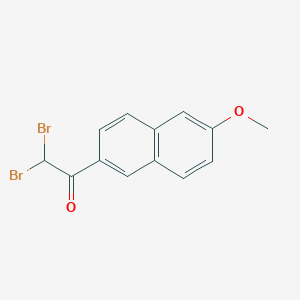
Ethanone, 2,2-dibromo-1-(6-methoxy-2-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone is an organic compound with the molecular formula C13H10Br2O2. It is a brominated derivative of 6-methoxy-2-naphthyl ethanone and is known for its unique chemical properties and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone typically involves the bromination of 2-acetyl-6-methoxynaphthalene. One common method involves the use of phenyltrimethylammonium tribromide (PTT) as the brominating agent. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at room temperature. The product is then isolated by filtration and recrystallization from cyclohexane .
Industrial Production Methods
While specific industrial production methods for 2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions
2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 2-bromo-1-(6-methoxy-2-naphthyl)ethanone.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Products with nucleophiles replacing the bromine atoms.
Reduction: 2-Bromo-1-(6-methoxy-2-naphthyl)ethanone.
Oxidation: Products with oxidized methoxy groups.
科学的研究の応用
2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone involves its interaction with molecular targets through its bromine atoms and methoxy group. These functional groups enable the compound to participate in various chemical reactions, potentially affecting biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Bromoacetyl-6-methoxynaphthalene: A related compound with one bromine atom.
1,6-Dibromo-2-methoxy-naphthalene: Another brominated derivative with different substitution patterns.
Uniqueness
2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone is unique due to its dual bromine atoms, which confer distinct reactivity and properties compared to similar compounds. This makes it valuable for specific synthetic applications and research studies.
特性
CAS番号 |
52997-56-5 |
|---|---|
分子式 |
C13H10Br2O2 |
分子量 |
358.02 g/mol |
IUPAC名 |
2,2-dibromo-1-(6-methoxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H10Br2O2/c1-17-11-5-4-8-6-10(12(16)13(14)15)3-2-9(8)7-11/h2-7,13H,1H3 |
InChIキー |
DEUCQVRMYOWSSJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


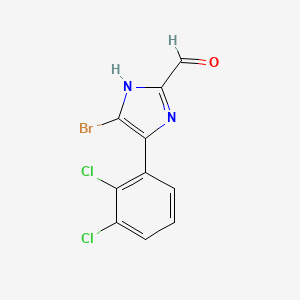
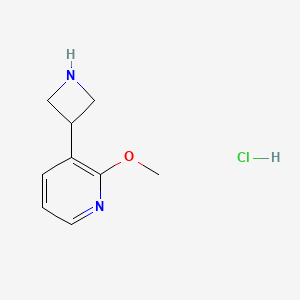
![4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
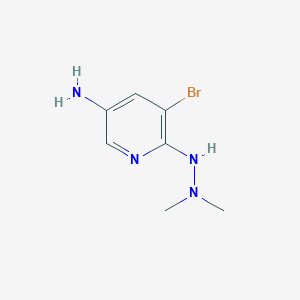

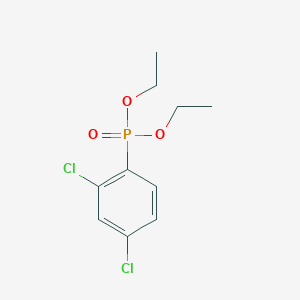
![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)
